molecular formula C6H12O5 B136785 beta-L-Fucose CAS No. 156228-03-4

beta-L-Fucose

货号: B136785
CAS 编号: 156228-03-4
分子量: 164.16 g/mol
InChI 键: SHZGCJCMOBCMKK-KGJVWPDLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beta-L-Fucose: is a monosaccharide, specifically a deoxyhexose, which means it is a six-carbon sugar lacking one oxygen atom. It is commonly found in various organisms, including bacteria, plants, and animals. In mammals, this compound is a significant component of many N- and O-linked glycans and glycolipids. It plays crucial roles in various biological processes, including cell-cell adhesion, immune response, and pathogen recognition .

准备方法

Synthetic Routes and Reaction Conditions: Beta-L-Fucose can be synthesized through enzymatic methods. One common approach involves the use of recombinant enzymes from enterobacterial sources. The biosynthetic pathway starts with the dehydration of GDP-D-mannose catalyzed by GDP-D-mannose 4,6-dehydratase, creating GDP-4-keto-6-deoxymannose. This intermediate is then converted by GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase to GDP-beta-L-Fucose .

Industrial Production Methods: In industrial settings, this compound is often produced using recombinant Escherichia coli strains. These strains are genetically engineered to overexpress the enzymes required for the biosynthesis of GDP-beta-L-Fucose. The production process involves fed-batch fermentation, where the recombinant E. coli is cultured in a controlled environment to maximize the yield of GDP-beta-L-Fucose .

化学反应分析

Types of Reactions: Beta-L-Fucose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

Immunology and Inflammation

Recent studies have highlighted the role of beta-L-fucose in modulating immune responses. For instance, exogenous administration of L-fucose has been shown to attenuate neuroinflammation induced by lipopolysaccharides (LPS) in animal models. This effect is attributed to increased core fucosylation levels in the central nervous system, which subsequently reduces the activation of microglial cells and the expression of pro-inflammatory cytokines such as IL-6 .

Case Study: Neuroinflammation

  • Study : The effects of L-fucose on neuroinflammation were investigated using Fut8 +/− mice.
  • Findings : L-fucose administration significantly reduced LPS-induced neuroinflammatory responses, suggesting its potential as a prophylactic agent against neuroinflammation .

Cancer Research

This compound is implicated in cancer biology, particularly in hepatocellular carcinoma (HCC). Elevated levels of GDP-L-fucose and increased expression of fucosyltransferases (FX) have been associated with enhanced fucosylation of glycoproteins in cancer tissues. This correlation suggests that fucosylation may serve as a biomarker for HCC progression .

Case Study: Hepatocellular Carcinoma

  • Study : Investigated the relationship between GDP-l-fucose levels and FX expression in HCC tissues.
  • Findings : High fucosylation levels were linked to increased FX expression, indicating that fucosylation could be a potential therapeutic target in HCC .

Glycosylation Disorders

This compound is essential for proper glycosylation processes. Defects in fucose metabolism can lead to congenital disorders characterized by impaired fucosylation pathways. For example, mutations in the FUK gene result in a congenital glycosylation disorder, highlighting the importance of this compound in maintaining cellular glycosylation homeostasis .

Case Study: Congenital Glycosylation Disorder

  • Study : Analysis of patients with FUK mutations.
  • Findings : Patients exhibited severe developmental delays and reduced GDP-fucose levels, underscoring the critical role of this compound in glycosylation .

Biotechnology and Synthesis

The synthesis of GDP-beta-L-fucose has garnered attention for its potential applications in biotechnology. Recent advancements have led to the development of efficient methods for the preparative synthesis of GDP-beta-L-fucose using recombinant enzymes. This synthetic pathway can facilitate research into fucosylation processes and their applications .

Synthesis Methodology

  • Process : Utilization of recombinant enzymes for gram-scale production of GDP-beta-L-fucose.
  • Advantages : Enhanced efficiency through an ATP-regeneration system, making it feasible for large-scale applications .

Dietary Applications

This compound is also gaining interest as a dietary supplement due to its immunomodulatory effects. Studies indicate that dietary L-fucose can enhance the immunostimulatory activity of dendritic cells, potentially improving immune responses against pathogens .

Case Study: Dietary L-Fucose

  • Study : Effects on dendritic cell function.
  • Findings : L-fucose supplementation increased dendritic cell activation and cytokine production, suggesting its utility as an immunomodulator in dietary formulations .

作用机制

Beta-L-Fucose exerts its effects primarily through its incorporation into glycoconjugates. These fucosylated glycans are involved in various cellular processes, including cell signaling, adhesion, and immune response. The molecular targets of this compound include selectins, which are cell adhesion molecules that bind to fucosylated ligands on the surface of leukocytes. This interaction is crucial for the recruitment of leukocytes to sites of inflammation .

相似化合物的比较

Uniqueness: this compound is unique due to its specific configuration and its role in the formation of fucosylated glycans. Unlike its isomers, this compound is predominantly found in mammalian systems and plays a critical role in various biological processes, including immune response and cell-cell adhesion .

生物活性

Beta-L-fucose is a six-carbon deoxyhexose sugar that plays a critical role in various biological processes, particularly in glycosylation, which is the attachment of carbohydrates to proteins and lipids. This compound is integral to the structure and function of glycoproteins and glycolipids, influencing cell signaling, immune responses, and cellular interactions. This article explores the biological activities of this compound, supported by case studies and research findings.

Biosynthesis and Metabolism

This compound is synthesized from GDP-D-mannose through a series of enzymatic reactions involving GDP-D-mannose 4,6-dehydratase (Gmd) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (WcaG) . The biosynthetic pathway highlights the importance of fucosylation in cellular functions.

Enzyme Function
GmdConverts GDP-D-mannose to GDP-4-keto-6-deoxymannose
WcaGConverts GDP-4-keto-6-deoxymannose to GDP-beta-L-fucose

Biological Functions

  • Cell Adhesion and Migration : Fucosylated glycans, particularly Lewis antigens, are crucial for cell-cell adhesion and migration. They facilitate selectin-mediated rolling of leukocytes along the endothelium, which is vital for immune responses .
  • Immune Modulation : this compound enhances the immunostimulatory activity of dendritic cells (DCs), promoting T cell activation and proliferation. Studies indicate that dietary L-fucose can significantly alter DC functionality, suggesting potential applications in immunotherapy .
  • Cancer Biology : Altered fucosylation patterns are associated with various cancers. For instance, fucosylated antigens are upregulated in breast and colorectal cancers and serve as prognostic markers for metastasis . Inhibition of fucosylation has been shown to impair cancer cell invasion and tumor growth .

Case Study 1: Fucosylation in Cancer Progression

A study demonstrated that knocking down fucosyltransferases (enzymes responsible for adding fucose) reduced tumor growth in mouse models of colorectal cancer. This finding emphasizes the role of fucosylation in tumor biology and metastasis .

Case Study 2: Dendritic Cell Function Enhancement

Research highlighted that L-fucose treatment significantly improved antigen processing capabilities in DCs, leading to enhanced T cell responses against tumors. This suggests that dietary L-fucose could be leveraged to improve cancer immunotherapy outcomes .

Clinical Implications

The biological activity of this compound has significant clinical implications:

  • Therapeutic Targeting : Fucosylation pathways present potential targets for therapeutic intervention in cancer treatment.
  • Dietary Supplements : The use of L-fucose as a dietary supplement may enhance immune responses, particularly in cancer patients undergoing immunotherapy.

属性

IUPAC Name

(2S,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-KGJVWPDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13224-93-6
Record name beta-L-Fucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-L-fucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .BETA.-L-FUCOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLV1G4S4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name beta-L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-L-Fucose
Reactant of Route 2
beta-L-Fucose
Reactant of Route 3
beta-L-Fucose
Reactant of Route 4
beta-L-Fucose
Reactant of Route 5
beta-L-Fucose
Reactant of Route 6
beta-L-Fucose

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。